molecular formula C12H7NO2S B1331290 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde CAS No. 34653-56-0

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

Cat. No. B1331290
CAS RN: 34653-56-0
M. Wt: 229.26 g/mol
InChI Key: WTVOYONXUGCDPY-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is a compound that has been studied for its potential in the synthesis of various biologically active molecules and as a precursor in the design of antitumor agents. The compound features a benzothiazole moiety linked to a furan ring via an aldehyde group, which serves as a versatile functional group for further chemical modifications .

Synthesis Analysis

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde and its derivatives has been explored through various methods. One approach involves the reaction of substituted furan-2-carboxaldehydes with benzothiazolium salts to create highly conjugated systems with potential biological activity . Another method includes the multicomponent reactions that yield derivatives such as 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan- or thiophen-2-yl)prop-2-en-1-one, among others, which have been screened for antitumor properties .

Molecular Structure Analysis

The molecular structure of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is characterized by the presence of a benzothiazole ring and a furan ring. The benzothiazole ring is known for its electron-deficient nature, which can facilitate electrophilic substitution reactions. The furan ring, being electron-rich, can participate in various nucleophilic reactions. The aldehyde group serves as a reactive site for condensation reactions, making the molecule a valuable intermediate for the synthesis of more complex structures .

Chemical Reactions Analysis

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde undergoes various chemical reactions due to its reactive aldehyde group. It can form Schiff bases when reacted with amines, which can then be reduced to form novel amines or further reacted to yield amide derivatives . Additionally, it can react with compounds containing active methylene groups to form a variety of derivatives with potential antitumor activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde are not detailed in the provided papers, the properties can be inferred based on its molecular structure. The conjugated system of the benzothiazole and furan rings suggests that the compound may exhibit significant UV-Vis absorption, making it potentially useful in optoelectronic applications . The presence of the aldehyde group indicates that it would be reactive towards nucleophiles and could participate in condensation reactions to form heterocyclic compounds . The compound's solubility and stability would depend on the nature of the substituents and the reaction conditions under which it is synthesized and used .

Scientific Research Applications

Antitumor Agents

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde shows potential in the design of antitumor agents. Its reactions with various compounds result in derivatives that exhibit significant antitumor activities. A particular derivative was found to be superior to reference drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening (Matiichuk et al., 2020).

Synthesis of Cyano-Substituted Compounds

The synthesis of new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes involves multi-step reactions starting from corresponding carboxaldehydes, including 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde. This process is significant in the field of organic synthesis and pharmaceutical research (Racané et al., 2003).

Fluorogenic Detection in Water and Live Cells

A derivative of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, 5(Benzothiazol-2-yl)-4-hydroxyisophthalaldehyde (BHI), is used in rapid and ratiometric fluorogenic detection of homocysteine and cysteine in water and live cell-imaging. This application is crucial in biochemical and medical diagnostics (Goswami et al., 2014).

Synthesis of Novel Derivatives

Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde leads to the exclusive synthesis of various isomers. These novel compounds have potential applications in organic chemistry and material science (Al-Omran et al., 2011).

Anticancer Activity

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives have been synthesized and shown to have probable anticancer activity. This highlights the compound's role in developing new medicinal agents (Osmaniye et al., 2018).

Spectroscopic Studies

Heterocyclic benzothiazoline and -thiazole analogs, including derivatives of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, have been synthesized and characterized through spectroscopic methods. These studies are crucial in understanding the chemical properties and potential applications of these compounds (Carlson et al., 2011).

Future Directions

Benzothiazole derivatives have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new synthetic approaches and patterns of reactivity , as well as exploring the biological activities of these compounds .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVOYONXUGCDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352474
Record name 5-(1,3-benzothiazol-2-yl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

CAS RN

34653-56-0
Record name 5-(1,3-benzothiazol-2-yl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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